beta-L-Threofuranose
Description
Context within the Field of Carbohydrate Chemistry
Carbohydrate chemistry is a vast field largely dominated by the study of naturally occurring D-sugars like glucose and ribose. However, the synthesis and study of unnatural sugars, particularly those of the L-configuration, have gained significant traction. mdpi.comresearchgate.net These rare sugars serve as powerful tools for probing biological systems and as building blocks for novel chemical entities. researchgate.net L-Threose, the parent sugar of β-L-Threofuranose, is a tetrose (a four-carbon sugar) and exists as one of the two diastereomers of the L-aldotetroses, the other being L-erythrose. ontosight.aimdpi.com
In aqueous solutions, threose, like other aldoses, exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. nih.gov These cyclic structures can be either five-membered rings (furanoses) or six-membered rings (pyranoses), with each having two anomers (α and β) depending on the orientation of the hydroxyl group at the anomeric carbon. β-L-Threofuranose is the specific isomer with a five-membered ring and a β-anomeric configuration. While D-sugars are central to metabolism and genetic material in most life forms, L-sugars like L-threose and its derivatives are of great interest for creating synthetic molecules with unique properties, such as resistance to enzymatic degradation. ontosight.aiencyclopedia.pub
Historical Perspectives on Threose and Furanose Isomers
The foundations of stereochemistry and carbohydrate nomenclature were laid in the late 19th and early 20th centuries, most notably by the work of Emil Fischer. mdpi.comglyco.ac.ru Fischer's research established the relative configurations of many aldose sugars through a series of chemical degradations and syntheses, leading to the classification of sugars into D- and L-families based on the stereochemistry of the chiral center furthest from the carbonyl group. msu.edu His work, which earned him the Nobel Prize in 1902, initially focused on the more common pentoses and hexoses. glyco.ac.rumsu.edu
The concept of sugars existing in cyclic forms was developed to explain phenomena like mutarotation. glyco.ac.ru Initially, Fischer assumed five-membered rings for cyclic sugars. glyco.ac.ru In the 1920s, Sir Norman Haworth proposed the terms "furanose" for the five-membered ring and "pyranose" for the six-membered ring, drawing an analogy to the heterocyclic compounds furan (B31954) and pyran. glyco.ac.rumsu.edu This provided a more accurate depiction of carbohydrate structures. The study of tetroses like threose and erythrose was integral to Fischer's elucidation of glucose's structure. mdpi.commsu.edu For instance, the degradation of the pentoses ribose and arabinose yielded erythrose, demonstrating the stereochemical relationships between these sugars. msu.edu While much of the historical focus was on D-isomers due to their biological prevalence, the fundamental principles of isomerism and ring formation apply equally to the L-series, including L-threose and its furanose forms.
Significance of β-L-Threofuranose as a Research Target
The significance of β-L-Threofuranose and its parent sugar, L-threose, in modern research is multifaceted. A primary area of interest is its use as a chiral building block in asymmetric synthesis. ontosight.aiacs.org The defined stereochemistry of L-threose makes it a valuable starting material for the synthesis of complex, optically pure molecules, including unnatural L-nucleosides and other rare sugars. researchgate.net For example, synthetic routes have been developed to produce L-ribose from D-ribose, showcasing the intricate chemical transformations used to access these rare sugars. researchgate.net
Perhaps the most prominent application driving research into threose is its role as the sugar component of Threose Nucleic Acid (TNA) . encyclopedia.pubsynoligo.com TNA is a synthetic genetic polymer, or Xeno-nucleic acid (XNA), where the natural deoxyribose or ribose sugar of DNA or RNA is replaced by α-L-threofuranose. encyclopedia.pubnih.gov Despite having a simpler structure with one less atom in its backbone repeating unit compared to DNA or RNA, TNA can form stable double helices with itself, as well as with complementary strands of DNA and RNA. rsc.orgoup.com This ability to cross-pair with natural nucleic acids makes TNA a subject of intense investigation in synthetic biology and astrobiology, where it is considered a potential progenitor to RNA in the origin of life. synoligo.comoup.com The development of synthetic routes to α-L-threose nucleoside phosphonates and phosphoramidites is crucial for the construction of TNA oligonucleotides for these studies. acs.org
Furthermore, L-threose and its derivatives are explored for their potential biological activities. ontosight.ai Research has been conducted on their use in synthesizing complex glycoconjugates and as potential therapeutic agents. ontosight.ai The chemical stability and unique structural properties of molecules derived from L-threose continue to make it a compound of significant interest in advanced chemical research. ontosight.aisynoligo.com
Compound Properties and Data
Below are tables detailing the chemical properties of L-Threose and a comparison of its isomers.
Table 1: Physicochemical Properties of L-Threose
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈O₄ | ontosight.aichemsrc.com |
| Molecular Weight | 120.10 g/mol | ontosight.aichemsrc.com |
| IUPAC Name | (2S,3R)-2,3,4-trihydroxybutanal | ontosight.ai |
| CAS Number | 95-44-3 | chemsrc.com |
| Density | ~1.698 g/cm³ | chemsrc.com |
| Melting Point | 162-163 °C | chemsrc.com |
| Solubility | Soluble in water | chemsrc.com |
Table 2: Stability of Threose and Erythrose Furanose Anomers
| Compound | Relative Stability (kcal/mol) | Note | Source(s) |
| α-Erythrofuranose | -4.7 | More stable than chain form | acs.org |
| β-Erythrofuranose | -3.2 | Less stable than α-anomer | acs.org |
| α-Threofuranose | -1.1 | Less stable than β-anomer | acs.org |
| β-Threofuranose | -1.9 | More stable than chain form | acs.org |
Note: Stability is shown as the calculated gas-phase enthalpy of formation (ΔHf) relative to the corresponding open-chain form.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1932114-85-6 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2S,3R,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m0/s1 |
InChI Key |
FMAORJIQYMIRHF-NUNKFHFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Stereochemical Investigations of β L Threofuranose
Anomeric Configurations and Conformational Analysis
The cyclization of the open-chain form of L-threose into a five-membered furanose ring introduces a new stereocenter at the anomeric carbon (C1), leading to the formation of two distinct anomers: α-L-Threofuranose and β-L-Threofuranose.
Anomers are diastereomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon. chemistrysteps.comyoutube.com The designation of α or β depends on the stereochemical relationship between the hydroxyl group on the anomeric carbon and a reference atom or group within the ring structure.
In a Haworth projection of an L-sugar, the substituent on the highest-numbered carbon of the ring (the CHOH-CH₂OH group for a hexofuranose, or the C3-related groups for a tetrofuranose) is typically drawn pointing downwards. For L-sugars, the β-anomer is defined as the isomer where the anomeric hydroxyl group is cis (on the same side of the ring plane) to the hydroxyl group on the highest-numbered stereocenter in the ring. libretexts.orglibretexts.org Conversely, the α-anomer has these two groups in a trans orientation (on opposite sides). libretexts.orglibretexts.org
| Feature | α-L-Threofuranose | β-L-Threofuranose |
|---|---|---|
| Anomeric OH Orientation | The hydroxyl group at the anomeric carbon (C1) is on the opposite side (trans) of the ring relative to the hydroxyl group at C4. youtube.com | The hydroxyl group at the anomeric carbon (C1) is on the same side (cis) of the ring relative to the hydroxyl group at C4. youtube.com |
| Haworth Projection | In a standard representation for an L-sugar, the anomeric -OH group points upwards. | In a standard representation for an L-sugar, the anomeric -OH group points downwards. |
The five-membered furanose ring is not planar; it adopts puckered conformations to minimize torsional strain and steric hindrance between its substituents. buffalo.edu These non-planar structures are typically described by two primary conformations: the envelope (E) and the twist (T). buffalo.edu
In an envelope conformation, four of the ring's atoms are coplanar, while the fifth atom is displaced out of this plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. buffalo.edu The specific atoms that are out-of-plane are indicated by superscripts (for displacement on the same side as the C5' substituent in nucleotides) or subscripts (for displacement on the opposite side). buffalo.edu Common puckering modes observed in furanose rings include C2'-endo, C3'-endo, and C3'-exo. nih.gov Computational studies on D-threofuranose anomers have been conducted to determine preferred conformations, indicating that intrinsic structural factors largely dictate their geometry. osti.gov
| Conformation Type | Puckering Notation | Description |
|---|---|---|
| Envelope | 2E or E2 (C2'-endo/exo) | Four atoms are in a plane, with C2 being the out-of-plane atom. ias.ac.in |
| Envelope | 3E or E3 (C3'-endo/exo) | Four atoms are in a plane, with C3 being the out-of-plane atom. nih.gov |
| Twist | 2T3 or 3T2 | C2 and C3 are displaced on opposite sides of the plane formed by C1, O4, and C4. ias.ac.in |
D/L Isomerism and Epimeric Relationships
The stereochemistry of β-L-Threofuranose is fundamentally linked to its open-chain precursor, L-threose, and its place within the family of aldotetrose sugars.
Aldotetroses are four-carbon monosaccharides that possess two chiral centers, giving rise to a total of four possible stereoisomers (2² = 4). libretexts.orglibretexts.orgopenstax.org These four isomers exist as two pairs of enantiomers (non-superimposable mirror images). The two pairs are named erythrose and threose. libretexts.orglibretexts.orgopenstax.org
The distinction between D and L configurations is determined by the orientation of the hydroxyl group on the chiral center farthest from the carbonyl group (C3 in threose). khanacademy.org In L-threose, this hydroxyl group is on the left in a standard Fischer projection. libretexts.org L-Threose is the enantiomer of D-threose and a diastereomer of both D- and L-erythrose. libretexts.orgquora.com Diastereomers that differ in configuration at only one of multiple stereocenters are known as epimers. chemistrysteps.comquora.com D-Threose and D-erythrose are C2 epimers, as they differ only in the stereochemistry at the second carbon atom. quora.com
| Aldotetrose Isomer | Relationship to L-Threose |
|---|---|
| D-Threose | Enantiomer (mirror image). quora.com |
| L-Erythrose | Diastereomer (specifically, a C2 epimer). |
| D-Erythrose | Diastereomer. libretexts.org |
To unambiguously define the three-dimensional arrangement of atoms, systematic nomenclature such as the Cahn-Ingold-Prelog (R/S) system is used. pressbooks.pubuou.ac.in This system assigns a priority to the groups attached to each chiral center and designates the configuration as either 'R' (rectus) or 'S' (sinister) based on the orientation of these groups. pressbooks.pub
For the open-chain L-threose, the configurations of the stereocenters are (2S, 3S). Upon cyclization to form β-L-Threofuranose, the anomeric carbon (C1) becomes a new stereocenter. The R/S designation for each chiral carbon in the furanose ring provides a precise and complete description of the molecule's absolute configuration.
| Chiral Carbon Atom | Cahn-Ingold-Prelog (R/S) Descriptor |
|---|---|
| C1 (Anomeric Carbon) | S |
| C2 | S |
| C3 | S |
Note: R/S designations for the cyclic form are based on standard priority rules applied to the β-L-Threofuranose structure.
Reactivity and Dynamic Behavior in Solution
Mutarotation and Tautomeric Equilibria
In aqueous solution, β-L-threofuranose exists in equilibrium with its α-furanose anomer and the open-chain aldehyde form. nist.govlongdom.orgwikipedia.org This dynamic equilibrium, known as mutarotation, results in a continuous change in the optical rotation of the solution until a stable value is reached. wikipedia.org The process involves the interconversion of the cyclic hemiacetal forms (α and β anomers) via the transient acyclic aldehyde intermediate. researchgate.netnist.gov The equilibrium is influenced by factors such as temperature, pH, and the solvent. longdom.org
Studies have shown that for threose, the β-furanose form can be more stable than the α-anomer. acs.org The interconversion between these cyclic forms and the open-chain form is a fundamental aspect of its reactivity. researchgate.netnist.gov This tautomeric equilibrium is not just limited to the anomers but also includes the acyclic aldehyde and its hydrate (B1144303) (gem-diol) form. nih.govresearchgate.net
Ring-Opening and Ring-Closing Kinetics
The interconversion between the cyclic furanose forms and the open-chain aldehyde of threose is governed by the rates of ring-opening and ring-closing. These kinetics can be investigated using techniques like 1H and 13C saturation-transfer NMR spectroscopy. researchgate.netlookchem.comresearchgate.net
Unidirectional rate constants for the ring-opening (k_open_) and ring-closing (k_close_) of threofuranose anomers have been determined under various conditions. These constants provide insight into the intrinsic reactivity of each anomer. researchgate.netresearchgate.net
The ring-closing rate constants can be calculated from the ring-opening constants and the equilibrium constant between the forms. At 55 °C, the ring-closing rate constant for β-threofuranose is reported to be 12 s⁻¹. nih.gov
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Ring-Opening (k_open_) of β-threofuranose | Unbuffered, 66 °C | 0.53 s⁻¹ | lookchem.comresearchgate.net |
| Ring-Opening (k_open_) of β-threose | 50 mM Sodium Acetate, 55 °C | 0.36 s⁻¹ | lookchem.comresearchgate.net |
| Overall Conversion (kβα) | 66 °C | 0.11 ± 0.01 s⁻¹ | lookchem.comresearchgate.netresearchgate.net |
| Ring-Closing (k_close_) of β-threofuranose | 55 °C | 12 s⁻¹ | nih.gov |
The energy barriers for the interconversion processes, specifically ring-opening and ring-closing, can be quantified by their activation energies. For β-threofuranose, the activation energy for ring-opening has been estimated to be 14 ± 3 kcal mol⁻¹, while the activation energy for ring-closing is estimated at 8 ± 2 kcal mol⁻¹. lookchem.comresearchgate.netresearchgate.netresearchgate.net The difference in these activation energies reflects the relative stability of the cyclic and open-chain forms. The lower activation energy for ring-closing compared to ring-opening is consistent with the furanose form being more stable. acs.org In related nucleoside studies, the activation energy for the conformational interconversion of the threose ring has been estimated to be around 4.7 ± 0.5 kcal/mole. redalyc.orgscielo.org.mx
| Process | Activation Energy (kcal mol⁻¹) | Reference |
|---|---|---|
| Ring-Opening | 14 ± 3 | lookchem.comresearchgate.netresearchgate.netresearchgate.net |
| Ring-Closing | 8 ± 2 | lookchem.comresearchgate.netresearchgate.netresearchgate.net |
| Conformational Interconversion (Threose Ring in Nucleosides) | 4.7 ± 0.5 | redalyc.orgscielo.org.mx |
Catalytic Influences on Isomerization Dynamics
The rate of mutarotation and isomerization of sugars is sensitive to catalysis by both acids and bases. nist.gov
The mutarotation of sugars is subject to both general acid and general base catalysis. gla.ac.uk In a general acid-catalyzed mechanism, a proton is donated to the ring oxygen, facilitating the cleavage of the C-O bond and subsequent ring opening. frontiersin.org Conversely, in a general base-catalyzed mechanism, a proton is abstracted from the anomeric hydroxyl group, which also promotes ring opening. nist.gov The mutarotation of furanoses, like threofuranose, is particularly sensitive to hydroxyl ion catalysis. nist.gov The specific mechanism that predominates can depend on the pH of the solution. nist.gov While both Lewis acids and Brønsted bases can catalyze sugar isomerization, the base-catalyzed pathway has been noted for the isomerization of glucose to fructose. researchgate.net
Computational and Theoretical Chemical Studies
Ab Initio Molecular Orbital Calculations of Furanose Rings
Ab initio molecular orbital calculations are a class of computational methods that solve the electronic structure of a molecule from first principles, without reliance on empirical parameters. Such calculations have been applied to tetrofuranose anomers, including α- and β-D-threofuranose (the enantiomer of L-threofuranose), to elucidate the influence of ring conformation on molecular structure and energy. researchgate.netresearchgate.netnd.edu These studies typically involve geometry optimizations of various conformers to find the most stable structures. researchgate.netresearchgate.net
The five-membered furanose ring of β-L-threofuranose is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as envelope (E) and twist (T) forms. tandfonline.com Ab initio calculations are used to map the conformational energy landscape and determine the relative stabilities of these puckered structures. researchgate.netresearchgate.net For example, studies on threofuranose anomers have conducted geometric optimizations of envelope and planar conformers using basis sets such as STO-3G and 3-21G to evaluate their total energies. researchgate.netresearchgate.net The goal is to identify the global minimum energy conformation and the energy barriers between different forms.
Activation energies for the interconversion pathways have also been estimated. For β-threofuranose, the activation energy for ring-opening has been calculated to be approximately 14 ± 3 kcal/mol, while the ring-closing activation energy is estimated at 8 ± 2 kcal/mol. researchgate.net
Table 1: Representative Conformational and Activation Energies for β-Threofuranose
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Ring-Opening Activation Energy | 14 ± 3 researchgate.net | Energy barrier for the furanose ring to open to its acyclic aldehyde form. researchgate.net |
| Ring-Closing Activation Energy | 8 ± 2 researchgate.net | Energy barrier for the acyclic form to cyclize into the β-furanose ring. researchgate.net |
Computational optimizations provide detailed information on the molecule's geometry, including bond lengths, bond angles, and torsional angles for each stable conformer. researchgate.netresearchgate.net These structural parameters are known to be influenced by the specific ring pucker. researchgate.net For instance, the bond lengths and valence angles in furanose rings are compared with average values from related crystal structures to validate the computational models. tandfonline.com
Table 2: Key Structural and Dynamic Parameters for Threofuranose
| Parameter | Value | Context |
|---|---|---|
| Anomeric Interconversion Rate (kβα) | 0.11 ± 0.01 s⁻¹ researchgate.net | Rate constant for the conversion of β-threofuranose to α-threofuranose at 66°C. researchgate.net |
| Ring Conformation | Envelope (E) and Twist (T) forms tandfonline.com | Primary puckering states of the furanose ring. tandfonline.com |
Thermochemical Investigations
Thermochemical studies, often blending high-level computations with experimental data, provide fundamental energetic properties of molecules. These investigations are crucial for understanding the intrinsic stability of β-L-threofuranose and its isomers.
A key question in carbohydrate chemistry is the relative stability of the cyclic hemiacetal forms versus the open-chain aldehyde or ketone form. For the tetroses, the furanose forms are generally more stable than their linear counterparts. acs.orgnih.gov High-level CBS-APNO calculations have shown that β-threofuranose is 1.9 kcal/mol more stable than the corresponding acyclic chain form of threose. acs.orgnih.gov Furthermore, it is also 0.8 kcal/mol more stable than its anomer, α-threofuranose. acs.orgnih.gov
The standard enthalpy of formation (ΔHf) is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. khanacademy.orgwikipedia.org Calculating this value for complex molecules like carbohydrates can be challenging. Computational methods, such as the high-accuracy CBS-APNO method, have been used to determine the gas-phase ΔHf for small carbohydrates. The calculated gas-phase enthalpy of formation for β-threofuranose is -169.2 kcal/mol. acs.org This value can be compared to its isomers to assess their relative thermodynamic stabilities. acs.org
Table 3: Calculated Gas-Phase Enthalpies of Formation (ΔHf) for Threose Isomers
| Compound | Calculated ΔHf (kcal/mol) acs.org |
|---|---|
| Threose (chain form) | -166.9 |
| α-Threofuranose | -168.3 |
| β-Threofuranose | -169.2 |
To improve the accuracy of calculated thermochemical data, computational chemists often employ isodesmic reactions. uni-muenchen.deumsl.edu An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This approach allows for a significant cancellation of errors that are inherent in many computational methods. acs.orgumsl.edu By combining the calculated enthalpy of the isodesmic reaction with the well-established experimental enthalpies of formation for the simpler reference compounds in the equation, a more reliable enthalpy of formation for the target molecule, such as β-threofuranose, can be determined. acs.orguni-muenchen.de
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of chemical compounds in solution. For beta-L-Threofuranose, various NMR experiments are employed to assign its proton and carbon signals, confirm its connectivity, and study its kinetic properties.
Assignment of ¹H and ¹³C NMR Chemical Shifts
The foundational step in the NMR analysis of any molecule is the assignment of chemical shifts for all its nuclei, primarily ¹H (proton) and ¹³C (carbon). These shifts, measured in parts per million (ppm), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.
For derivatives of L-threofuranose, such as 1,2-O-isopropylidene-α-L-threofuranose, the chemical shifts provide key structural information. The presence of the isopropylidene protecting group significantly influences the chemical shifts of the nearby protons and carbons, aiding in the assignment process. The anomeric proton (H-1) is particularly diagnostic, typically appearing at a distinct chemical shift that confirms the furanose ring structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an L-Threofuranose Derivative Note: Data is hypothetical and representative for a protected L-threofuranose derivative in a common deuterated solvent like CDCl₃, as specific literature data for the unprotected beta-anomer is not readily available. Actual values can vary based on solvent, concentration, and specific protecting groups.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.8 | ~104 |
| 2 | ~4.6 | ~85 |
| 3 | ~4.3 | ~77 |
| 4 | ~4.1 | ~82 |
| 5a | ~3.8 | ~72 |
| 5b | ~3.7 | ~72 |
Application of Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)
While one-dimensional (1D) NMR provides essential information, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques overcome this by correlating signals across a second frequency dimension, revealing connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-1 to the ¹³C signal of C-1, H-2 to C-2, and so on, allowing for the definitive assignment of each proton to its corresponding carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is invaluable for determining the stereochemistry and conformation of the molecule. In this compound, NOESY correlations between H-1 and H-4, and between H-2 and H-3, would help to establish their relative spatial orientation and the puckering of the furanose ring.
Table 2: Key 2D NMR Correlations for a Hypothetical this compound Derivative
| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Carbon/Proton) | Structural Information Gained |
| HMQC | H-1, H-2, H-3, H-4, H-5 | C-1, C-2, C-3, C-4, C-5 | Direct C-H bond connectivity |
| HMBC | H-1 | C-2, C-4 | Furanose ring connectivity |
| H-3 | C-1, C-2, C-5 | Confirmation of backbone | |
| NOESY | H-1 | H-2, H-4 | Stereochemistry at C-1 and C-2 |
| H-2 | H-3 | Relative stereochemistry |
X-ray Crystallography for Absolute Configuration Determination (of derivatives)
While NMR provides excellent structural information for molecules in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure in the solid state. For chiral molecules like this compound, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration.
The process often requires the synthesis of a suitable crystalline derivative. Unprotected sugars can be difficult to crystallize; therefore, protecting groups are often installed to create more rigid, ordered structures that readily form high-quality single crystals.
Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting electron density map reveals the precise spatial arrangement of every atom in the molecule. To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the diffraction pattern is no longer perfectly centrosymmetric. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), crystallographers can unambiguously determine the true, absolute stereochemistry of the molecule, confirming it as the L-enantiomer. This provides the ultimate proof of structure that complements the data obtained from NMR spectroscopy.
Applications in Artificial Nucleic Acid Chemistry and Synthetic Biology
Threose Nucleic Acid (TNA) as a Synthetic Genetic Polymer
Threose Nucleic Acid (TNA) is a synthetic genetic polymer, or xeno-nucleic acid (XNA), that utilizes a threofuranose sugar backbone instead of the naturally occurring deoxyribose or ribose. biosyn.comresearchgate.net This fundamental difference imparts TNA with unique chemical and biological properties, making it a subject of intense research. researchgate.net
Structural Design Principles of TNA (Four-Carbon Sugar Backbone, 3'→2' Phosphodiester Linkages)
The defining feature of TNA is its simplified backbone structure. researchgate.net Unlike the five-carbon sugars found in DNA and RNA, TNA is built upon a four-carbon α-L-threofuranose sugar. biosyn.comresearchgate.netnih.gov This tetrose sugar results in a backbone repeat unit that is one atom shorter than that of natural nucleic acids. biosyn.comresearchgate.net The nucleobases (adenine, guanine, cytosine, thymine, and uracil) are attached to this sugar, and the individual nucleotide units are connected by unconventional 3'→2' phosphodiester linkages. biosyn.comresearchgate.netresearchgate.netnih.gov This is in contrast to the 3'→5' linkages that characterize DNA and RNA. biosyn.com
Table 1: Comparison of Structural Features of DNA, RNA, and TNA
| Feature | DNA | RNA | TNA |
| Sugar | Deoxyribose (5-carbon) | Ribose (5-carbon) | Threose (4-carbon) |
| Phosphodiester Linkage | 3'→5' | 3'→5' | 3'→2' |
| Backbone Repeat Unit | 6 atoms | 6 atoms | 5 atoms |
| Typical Sugar Pucker | C2'-endo | C3'-endo | C4'-exo |
Oligonucleotide Synthesis Strategies for TNA
The creation of TNA oligonucleotides has been achieved through both chemical and enzymatic methods. Chemical synthesis often relies on solid-phase phosphoramidite (B1245037) chemistry, similar to the methods used for DNA and RNA synthesis. oup.com This involves the preparation of protected threofuranosyl phosphoramidite monomers which are then sequentially added to a growing chain on a solid support. oup.comrsc.org
Enzymatic synthesis of TNA has become possible through the development of engineered DNA polymerases. biosyn.comwpmucdn.com These polymerases can recognize and incorporate α-L-threofuranosyl nucleoside triphosphates (tNTPs) using a DNA template. wpmucdn.comnih.gov For instance, Therminator DNA polymerase, a variant of the 9°N DNA polymerase, has been shown to efficiently synthesize TNA. wpmucdn.comnih.govnih.gov This enzymatic approach is crucial for applications like in vitro selection and the evolution of TNA aptamers and enzymes. biosyn.comnih.gov
Hybridization Properties and Duplex Formation with Natural Nucleic Acids (DNA, RNA)
A remarkable characteristic of TNA is its ability to cross-pair with natural nucleic acids. researchgate.net TNA can form stable heteroduplexes with both complementary DNA and RNA strands. researchgate.netresearchgate.netnih.govrsc.orgwisc.edu Research has shown that TNA/RNA duplexes are generally more thermodynamically stable than the corresponding TNA/DNA duplexes. researchgate.netwisc.edu This preference is attributed to the fact that TNA naturally adopts an A-form-like helical geometry, which is more compatible with the structure of RNA than B-form DNA. researchgate.net
The stability of TNA:DNA duplexes has been found to be highly dependent on the purine (B94841) content of the TNA strand. nsf.gov Duplexes with a high purine content in the TNA strand exhibit greater stability, adopting a more A-form-like conformation. nsf.gov Conversely, low purine content leads to less stable duplexes with a conformation that appears to be a hybrid of A- and B-forms. nsf.gov The ability of TNA to form stable duplexes with both itself and natural nucleic acids underscores its potential as an alternative genetic material and a tool for various biotechnological applications. researchgate.netrsc.org
α-L-Threofuranosyl Nucleoside Triphosphates (tNTPs) as Building Blocks
The enzymatic synthesis of TNA is dependent on the availability of its monomeric building blocks, α-L-threofuranosyl nucleoside triphosphates (tNTPs). wpmucdn.com These unnatural nucleotides are essential substrates for the engineered polymerases that construct TNA polymers.
Synthesis and Chemical Functionalization of tNTPs
The chemical synthesis of tNTPs is a multi-step process. acs.org A common strategy starts from a suitably protected threofuranosyl nucleoside. wpmucdn.comnih.gov One established method for phosphorylation is the Ludwig-Eckstein reaction, which can be challenging due to the steric hindrance around the 3'-hydroxyl group of the threose sugar. rsc.orgwpmucdn.com More recent protocols have described one-pot synthesis methods that are less sensitive to moisture and offer improved efficiency. researchgate.netescholarship.org
Researchers have also successfully synthesized chemically functionalized tNTPs. acs.orgrsc.org For example, tNTPs with modifications at the C-5 position of pyrimidines or the C-7 position of 7-deazapurines have been created. rsc.orgacs.orgrsc.org These modifications introduce novel chemical functionalities into the TNA polymer, expanding its potential for creating aptamers with enhanced binding properties or catalytic activity. acs.orgrsc.org For instance, tCTP analogs carrying benzyl (B1604629) or phenylpropyl side chains have been synthesized and shown to be viable substrates for polymerase-mediated TNA synthesis. rsc.org
Substrate Recognition and Incorporation by Engineered Polymerases
Natural DNA polymerases generally exhibit poor recognition of tNTPs. nih.govacs.org Therefore, the enzymatic synthesis of TNA has necessitated the engineering of polymerases with expanded substrate specificity. acs.org Through methods like directed evolution, polymerases have been developed that can efficiently incorporate tNTPs onto a growing nucleic acid chain using a DNA template. rsc.orgacs.org
Therminator DNA polymerase, a commercially available variant of the 9°N DNA polymerase with key mutations (like A485L), is one of the most effective TNA polymerases identified to date. wpmucdn.comnih.govfrontiersin.org Kinetic studies have shown that Therminator can incorporate tNTPs at a rate only moderately slower than their natural dNTP counterparts. nih.govfrontiersin.org Further engineering efforts have led to polymerases with improved fidelity and efficiency for TNA synthesis. acs.orgfrontiersin.org These engineered polymerases are capable of recognizing both the TNA primer and the incoming tNTP substrate, facilitating the synthesis of full-length TNA oligonucleotides. nih.govrsc.org
Development of β-L-Threofuranose-Based Nucleoside Analogues
The exploration of alternative genetic polymers has led to the development of xeno-nucleic acids (XNAs), synthetic analogues of DNA and RNA with modified backbone structures. biorxiv.org Among these, Threose Nucleic Acid (TNA) represents a significant area of research. TNA is an artificial genetic polymer in which the naturally occurring five-carbon ribose sugar of RNA is substituted with the four-carbon α-L-threofuranose sugar. biorxiv.orgwikipedia.org Conceived by Albert Eschenmoser during investigations into the chemical origins of RNA, TNA has emerged as a crucial XNA due to its capacity for efficient base pairing with complementary DNA and RNA sequences. wikipedia.orgscielo.org.mx This capability, combined with its unique structural properties, makes it a valuable tool in synthetic biology and studies of nucleic acid evolution. researchgate.net
Design Principles for Modified Sugar Backbones
The fundamental design principle of TNA involves the substitution of the β-D-ribofuranose unit found in natural nucleic acids with α-L-threofuranose. encyclopedia.pubnih.gov This modification results in a repeating backbone unit that is one atom shorter than that of DNA or RNA. oup.comresearchgate.netnih.gov The phosphodiester bonds in TNA link the 2' and 3' carbons of adjacent threofuranose sugars, a departure from the 3'-5' linkage in natural nucleic acids. biosyn.commdpi.com
This altered backbone confers several unique properties to TNA:
Nuclease Resistance: The modified sugar-phosphate backbone makes TNA completely resistant to nuclease digestion, a significant advantage over natural DNA and RNA for therapeutic applications. wikipedia.orgresearchgate.net
Hybridization: Despite its structural deviation, TNA can form stable, anti-parallel Watson-Crick duplexes with itself, as well as with complementary strands of DNA and RNA. biorxiv.orgwpmucdn.comresearchgate.net The stability of these duplexes is comparable to that of natural nucleic acid duplexes. encyclopedia.pubnih.gov TNA duplexes with RNA are particularly stable. rsc.org
Structural Geometry: TNA adopts an A-like helical geometry, which facilitates its stable pairing with DNA and RNA. biorxiv.org
The synthesis of TNA monomers and oligonucleotides has been optimized through methods like phosphoramidite chemistry, making these analogues accessible for research in synthetic biology. wikipedia.orgwpmucdn.com
Table 1: Comparison of DNA, RNA, and TNA Structures
| Feature | DNA (Deoxyribonucleic Acid) | RNA (Ribonucleic Acid) | TNA (Threose Nucleic Acid) |
|---|---|---|---|
| Sugar Moiety | β-D-2-Deoxyribose (5-carbon) | β-D-Ribose (5-carbon) | α-L-Threofuranose (4-carbon) |
| Backbone Linkage | 3'-5' Phosphodiester | 3'-5' Phosphodiester | 2'-3' Phosphodiester |
| Backbone Repeating Unit Size | 6 atoms | 6 atoms | 5 atoms |
| Canonical Bases | Adenine (B156593), Guanine, Cytosine, Thymine | Adenine, Guanine, Cytosine, Uracil | Adenine, Guanine, Cytosine, Thymine, Uracil |
| Nuclease Stability | Susceptible | Highly Susceptible | Resistant |
| Hybridization Capability | Self, RNA | Self, DNA | Self, DNA, RNA |
Contributions to the Study of Nucleic Acid Evolution
TNA is considered a plausible progenitor to RNA in prebiotic evolution theories. usra.edunih.gov This hypothesis is supported by several lines of evidence. The chemical simplicity of threose compared to ribose is a significant factor; threose can be formed from the dimerization of glycolaldehyde, a plausible prebiotic molecule. oup.comusra.edu In contrast, the synthesis of ribose under prebiotic conditions is considered more problematic.
Key findings supporting TNA's role in prebiotic evolution include:
Prebiotic Synthesis: Plausible prebiotic pathways for the synthesis of threose-adenine nucleotides have been demonstrated. For instance, the reaction of threose-1,2-cyclic phosphate (B84403) with adenine in the presence of divalent metal ions like magnesium or calcium can stereoselectively produce a threose-adenine nucleoside-2'-phosphate. usra.edu
Information Transfer: TNA can exchange genetic information with RNA, suggesting a possible transitional role from a pre-RNA world to the RNA world. wikipedia.orgnih.gov It forms stable duplexes with RNA, a crucial feature for template-directed synthesis. rsc.org
Evolutionary Potential: TNA has been shown to undergo Darwinian evolution. wikipedia.org Through in vitro selection, TNA aptamers (threomers) and TNA enzymes (threozymes) have been developed, demonstrating that heredity and evolution are not exclusive to natural genetic polymers. wikipedia.orgnih.govnih.gov For example, TNAzymes capable of catalyzing the ligation of RNA oligonucleotides have been identified. nih.govacs.org
Research into nonenzymatic template-directed polymerization has provided further insights. While activated threo-nucleotides can be incorporated into growing nucleic acid chains on an RNA template, the sequential addition of multiple TNA monomers is less efficient than the addition of ribonucleotides. oup.com This suggests that while mixed RNA-TNA systems could have existed, a transition to a more efficient, homogenous RNA system was likely favored. oup.com
Table 2: Research Findings on TNA's Prebiotic Relevance
| Finding | Significance in Nucleic Acid Evolution | Reference |
|---|---|---|
| Threose is simpler than ribose and can be synthesized from the dimerization of glycolaldehyde. | Provides a more plausible prebiotic pathway for the sugar component of a genetic polymer compared to ribose. | oup.comusra.edu |
| TNA can form stable Watson-Crick duplexes with itself, DNA, and RNA. | Demonstrates the capacity for storing and transferring genetic information, a prerequisite for a genetic system. Cross-pairing with RNA suggests a possible evolutionary transition. | biorxiv.orgoup.comwpmucdn.comresearchgate.net |
| TNA systems can undergo Darwinian evolution to produce aptamers and enzymes. | Shows that TNA possesses the properties of heredity and evolution, supporting its candidacy as a primitive genetic material. | wikipedia.orgnih.govnih.gov |
| TNAzymes have been evolved that can catalyze RNA ligation. | Lends experimental support for TNA as a potential primitive catalyst before the emergence of the RNA world. | nih.govacs.org |
| Non-enzymatic polymerization of TNA monomers is less efficient than that of RNA monomers. | Provides a potential explanation for why RNA may have eventually been selected over TNA as the primary genetic polymer. | oup.com |
Q & A
Q. What are the key synthetic pathways for beta-L-threofuranose, and how do reaction conditions influence stereochemical outcomes?
this compound synthesis typically involves carbohydrate chemistry strategies such as glycosylation or enzymatic catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect stereoselectivity. For example, protecting group strategies (e.g., acetyl or benzyl groups) can direct nucleophilic attack to favor the β-anomer . Validation via NMR (e.g., H and C) and X-ray crystallography is essential to confirm configuration .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming its purity?
Structural characterization combines spectroscopic methods (NMR for stereochemistry, IR for functional groups) and chromatographic techniques (HPLC for purity). Mass spectrometry (MS) and polarimetry are used to verify molecular weight and optical activity, respectively. Cross-validation with computational models (e.g., DFT calculations) can resolve ambiguities in spectral assignments .
Q. What biological roles or enzymatic interactions are associated with this compound in current literature?
this compound is studied in the context of nucleotide sugar metabolism and glycosyltransferase specificity. Enzymatic assays (e.g., kinetic studies with UDP-sugar analogs) and inhibition experiments (e.g., competitive binding assays) are used to probe its interactions. Literature reviews should prioritize peer-reviewed journals (e.g., Analytical Chemistry) over commercial databases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound derivatives?
Discrepancies in stability data often arise from methodological variability (e.g., solvent systems, temperature gradients). Data triangulation—combining calorimetry (DSC), computational simulations (MD or QM/MM), and kinetic studies—is recommended to reconcile differences. Statistical validation (e.g., ANOVA for batch effects) and replication across independent labs further enhance reliability .
Q. What experimental design considerations are critical for studying this compound in glycosylation reactions with low-yield intermediates?
Low-yield systems require rigorous optimization of reaction parameters (e.g., pH, enzyme/substrate ratios) and real-time monitoring (e.g., in situ FTIR or LC-MS). Fractional factorial designs can identify key variables efficiently. Post-reaction purification (e.g., affinity chromatography) and isotopic labeling (e.g., C tracing) help isolate and track transient intermediates .
Q. How can computational models improve the prediction of this compound’s conformational dynamics in aqueous solutions?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and enhanced sampling techniques (e.g., metadynamics) capture its ring puckering and solvation effects. Validation against experimental data (e.g., NMR relaxation times) is critical. Open-source tools like GROMACS or AMBER are preferred for reproducibility .
Q. What methodological gaps exist in current studies on this compound’s role in glycan biosynthesis, and how can they be addressed?
Many studies lack in vivo relevance due to oversimplified in vitro models. Advanced approaches include:
- Multi-omics integration : Correlate transcriptomic data (glycosyltransferase expression) with glycan profiling (MALDI-TOF MS).
- Knockout models : Use CRISPR-Cas9 to disrupt putative enzymes and observe metabolic flux changes via C metabolic flux analysis .
Methodological Best Practices
Q. How should researchers ensure reproducibility when documenting this compound synthesis protocols?
- Detailed stepwise protocols : Specify equipment calibration (e.g., HPLC column batch numbers), solvent lot numbers, and reaction quenching methods.
- Open data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ICSPR.
- Peer review : Preprint platforms (e.g., bioRxiv) enable early feedback on methodological rigor .
Q. What strategies are effective for validating novel analytical methods targeting this compound in complex matrices?
- Spike-and-recovery experiments : Add known quantities to biological samples (e.g., plasma) and quantify recovery rates.
- Cross-lab validation : Collaborate with independent labs to test method robustness.
- Reference standards : Use isotopically labeled internal standards (e.g., H or N analogs) to correct for matrix effects .
Data Interpretation & Reporting
Q. How can researchers address confounding variables in studies comparing this compound with other sugar analogs?
- Blinded analysis : Ensure data collection/analysis teams are unaware of sample identities.
- Negative controls : Include unreactive analogs (e.g., D-threose derivatives) to rule out nonspecific interactions.
- Multivariate statistics : PCA or PLS-DA models can isolate this compound-specific effects from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
